4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown significant biological and pharmaceutical importance due to their diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Condensation Reaction: : The starting materials, such as 2-methylphenylamine and a suitable carbonyl compound, undergo a condensation reaction to form an intermediate quinazolinone structure.
Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinones, reduced quinazolinones, and substituted quinazolinones, each with different biological and chemical properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action can vary depending on the specific application and biological system.
Comparison with Similar Compounds
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is compared with other similar compounds, such as:
Quinazolinone derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: : These compounds have a different heterocyclic structure but exhibit similar biological activities.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.
Properties
CAS No. |
75159-49-8 |
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Molecular Formula |
C16H17Cl2N3O |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[(2-methylanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O.2ClH/c1-12-6-2-4-8-14(12)17-10-19-11-18-15-9-5-3-7-13(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H |
InChI Key |
LXMJFDPOSOYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
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